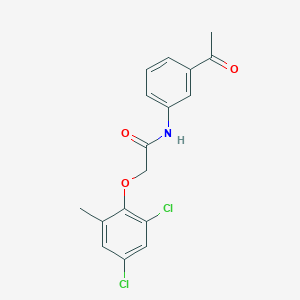

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Description

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-acetylphenyl group attached to the acetamide nitrogen and a 2,4-dichloro-6-methylphenoxy substituent on the carbonyl sidechain.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c1-10-6-13(18)8-15(19)17(10)23-9-16(22)20-14-5-3-4-12(7-14)11(2)21/h3-8H,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMBYHWRYLRLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361907 | |

| Record name | N-(3-Acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-68-2 | |

| Record name | N-(3-Acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, identified by its CAS number 6264-68-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is characterized by the following structural features:

- Acetyl Group : Attached to a phenyl ring.

- Dichloromethylphenoxy Group : Contributes to its unique chemical properties.

Synthetic Route

The synthesis typically involves:

- Starting Materials : 3-acetylphenylamine and 2,4-dichloro-6-methylphenol.

- Formation of Intermediate : Reacting 2,4-dichloro-6-methylphenol with chloroacetyl chloride to form an acetyl chloride intermediate.

- Final Product Formation : The intermediate is reacted with 3-acetylphenylamine in the presence of a base like triethylamine to yield the final compound.

The biological activity of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways relevant to various therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, derivatives of similar compounds have been shown to induce apoptosis and inhibit tumor growth in vivo .

- Enzyme Inhibition : The compound may act as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav1.7, which is significant in pain perception pathways. This suggests a potential role in pain management therapies .

- Pharmacological Applications : Ongoing investigations are exploring its use in drug development for treating conditions such as chronic pain and cancer.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Pain Management | Inhibits Nav1.7 sodium channels | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Study Overview

A notable case study involved the evaluation of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide's effect on melanoma cells. The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis and autophagy mechanisms. This was assessed using various assays including MTT and flow cytometry techniques .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique profile arises from:

- 3-Acetylphenyl group : Enhances electron-withdrawing effects and may improve binding to hydrophobic pockets in biological targets.

- 2,4-Dichloro-6-methylphenoxy group: Increases lipophilicity and steric bulk compared to mono-chloro or unsubstituted phenoxy analogs.

Comparative Analysis of Structural Analogs

The table below summarizes critical differences between the target compound and its analogs:

Key Observations:

Biological Activity: Auxin-like effects: The phenoxy group aligns with synthetic auxins (e.g., 2,4-D), but the acetylphenyl substituent may reduce auxin receptor affinity compared to triazole-containing analogs like WH7 .

Synthesis Complexity: The target compound likely requires multi-step synthesis involving acetylation and phenoxy substitution, akin to intermediates in zaleplon production (). This contrasts with simpler analogs like WH7, synthesized via direct heterocycle substitution .

Physicochemical Properties

- Solubility : The acetyl group may reduce aqueous solubility compared to methoxy or triazole-containing analogs, necessitating formulation optimization for biological testing .

- Stability: Dichloro substitution on the phenoxy ring enhances resistance to oxidative degradation compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.